molecular formula C24H18N2O5S B254965 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one

1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one

Katalognummer B254965
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: SCPYYPRKOOSVKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for further research and development.

Wirkmechanismus

The mechanism of action of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting certain cellular pathways that are involved in inflammation and cancer development. It has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one can have various biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for further research and development. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential applications.

Zukünftige Richtungen

There are several future directions for research on 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one. One possible direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and cancerous diseases. Another direction is to explore its potential use in agriculture, for example, as a natural pesticide or herbicide. Finally, further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.

Synthesemethoden

The synthesis of 1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one involves the reaction of 4,6-dimethyl-2-mercaptobenzothiazole with furan-2-carboxylic acid, followed by the addition of 3-hydroxybenzaldehyde and pyrrole-2-one. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

Eigenschaften

Produktname

1-(4,6-Dimethyl-benzothiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-hydroxy-phenyl)-1,5-dihydro-pyrrol-2-one

Molekularformel

C24H18N2O5S

Molekulargewicht

446.5 g/mol

IUPAC-Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-hydroxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S/c1-12-9-13(2)19-17(10-12)32-24(25-19)26-20(14-5-3-6-15(27)11-14)18(22(29)23(26)30)21(28)16-7-4-8-31-16/h3-11,20,27,29H,1-2H3

InChI-Schlüssel

SCPYYPRKOOSVKU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C

Kanonische SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.